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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SRT2104, a selective SIRT1 activator, against

current standard-of-care treatments for several inflammatory and metabolic diseases. While

information on the specific compound SRT3109 is not publicly available, SRT2104 serves as a

well-documented analogue within the same class of sirtuin-activating compounds (STACs).

This document synthesizes available preclinical and clinical data to offer an objective

comparison, complete with experimental methodologies and pathway visualizations.

Mechanism of Action: The Role of SIRT1 Activation
SRT2104 is a small molecule that activates Sirtuin 1 (SIRT1), an NAD+-dependent

deacetylase.[1][2] SIRT1 plays a crucial role in regulating a variety of cellular processes,

including inflammation, metabolism, and cellular stress responses. By deacetylating key

transcription factors and cofactors, such as NF-κB, STAT3, and p53, SIRT1 activation can

modulate gene expression to produce anti-inflammatory and metabolic benefits.[3] The

therapeutic potential of SRT2104 has been explored in a range of conditions, including

psoriasis, ulcerative colitis, type 2 diabetes, and cardiovascular disease.[1][4][5][6][7]
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Caption: SRT2104 activates SIRT1, leading to the deacetylation and modulation of

downstream targets like NF-κB, STAT3, and p53, resulting in reduced inflammation and

improved metabolism.

Benchmarking SRT2104 in Clinical Trials
SRT2104 has been evaluated in several Phase I and II clinical trials. The following sections

compare its performance in specific indications against established standard-of-care

treatments.

Psoriasis
Standard-of-Care: Topical corticosteroids, phototherapy, and systemic agents including

methotrexate, cyclosporine, and biologic therapies (e.g., TNF-α inhibitors like adalimumab, and

IL-17/IL-23 inhibitors like secukinumab).

SRT2104 Clinical Trial Data: A randomized, placebo-controlled study in patients with moderate

to severe psoriasis showed that SRT2104 treatment for 84 days resulted in histological

improvement in a significant portion of patients.[8]
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Parameter
SRT2104 (250
mg)

SRT2104 (500
mg)

SRT2104 (1000
mg)

Placebo

Good or

Excellent

Histological

Improvement

50.0% (3/6) 44.4% (4/9) 18.2% (2/11) 14.3% (1/7)

PGA Score of

Minimal/Clear

(Day 84)

Not Evaluated 22% (2/9) 27% (3/11) 0% (0/7)

PGA: Physician's

Global

Assessment

Comparison: While SRT2104 showed a statistically significant improvement in skin histology

compared to a historical placebo rate, its efficacy in achieving clear or minimal disease status

(as measured by PGA) was modest and did not demonstrate the high clearance rates often

seen with current biologic therapies. For instance, pivotal trials of adalimumab and

secukinumab have shown PASI 75 response rates exceeding 70-80% at 12-16 weeks. Direct

comparative data is lacking, but the available results suggest SRT2104's efficacy is likely lower

than that of leading biologics for moderate to severe psoriasis.

Ulcerative Colitis
Standard-of-Care: Aminosalicylates (e.g., mesalamine), corticosteroids, immunomodulators

(e.g., azathioprine), and biologic therapies (e.g., TNF-α inhibitors like infliximab, and integrin

inhibitors like vedolizumab).

SRT2104 Clinical Trial Data: In a study involving patients with mild to moderate ulcerative

colitis, SRT2104 administered daily for 8 weeks did not demonstrate significant clinical activity.

[5]
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Parameter
SRT2104 (50 mg & 500 mg
combined)

Placebo

Clinical Remission (Mayo

score ≤2)
15.4% (4/26) Not available in this study

Endoscopic Remission 11.5% (3/26) Not available in this study

Comparison: The study concluded that SRT2104 was not effective for the treatment of mild to

moderate ulcerative colitis.[5] Standard therapies like mesalamine typically induce clinical

remission in 40-50% of patients in this population. Biologics like infliximab demonstrate even

higher efficacy in moderate to severe disease. Therefore, SRT2104 does not appear to be a

viable treatment alternative based on current data.

Type 2 Diabetes Mellitus
Standard-of-Care: Metformin, sulfonylureas, DPP-4 inhibitors, SGLT2 inhibitors, GLP-1

receptor agonists, and insulin.

SRT2104 Clinical Trial Data: A study in patients with type 2 diabetes treated with SRT2104 for

28 days showed mixed results.[6][9] While there was a modest beneficial impact on lipids, it did

not improve glycemic control.[9]

Parameter SRT2104 (2.0 g/day ) vs. Placebo

Change in Body Weight -0.93 kg (p=0.0236)

Change in HbA1c +0.48% (p=0.004)

Change in Total Cholesterol
Trend towards lower concentration (-0.36

mmol/L, p=0.158)

Change in Triglycerides
Trend towards lower concentration (-0.22

mmol/L, p=0.150)

Comparison: SRT2104 did not demonstrate efficacy in improving key markers of glycemic

control, such as HbA1c, and in fact, a slight increase was observed.[6] This is in stark contrast

to standard-of-care treatments like metformin, which is proven to lower HbA1c. The modest

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26595549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4168381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4168381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588958/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


improvements in lipid profiles and weight are noteworthy but are unlikely to position SRT2104

as a primary treatment for type 2 diabetes, especially given the lack of glucose-lowering

effects.

Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below.

General Clinical Trial Workflow
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During & Post-treatment

Follow-up
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Caption: A generalized workflow for the SRT2104 clinical trials, from patient screening to follow-

up.

Psoriasis Study (NCT00932646)
Study Design: A randomized, double-blind, placebo-controlled, multi-dose study.
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Participants: Patients with moderate to severe psoriasis.

Intervention: Oral SRT2104 (250 mg, 500 mg, or 1000 mg) or placebo once daily for 84

days.

Key Efficacy Assessments:

Histological improvement based on skin biopsy analysis.

Physician's Global Assessment (PGA).

Psoriasis Area and Severity Index (PASI).

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Ulcerative Colitis Study (NCT01453491)
Study Design: A randomized, double-blind, multi-dose study.[5]

Participants: Patients with mild to moderately active ulcerative colitis.[5]

Intervention: Oral SRT2104 (50 mg or 500 mg) daily for 8 weeks.[5]

Key Efficacy Assessments:

Clinical remission (Mayo score ≤2, with no subscore >1).[5]

Endoscopic assessment.[5]

Simple Clinical Colitis Activity Index and fecal calprotectin levels.[5]

Pharmacokinetic and Safety Assessments: Plasma and colonic tissue drug exposure, and

monitoring of adverse events.[5]

Type 2 Diabetes Mellitus Study (NCT01031108)
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]

Participants: Patients with type 2 diabetes mellitus.[6]
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Intervention: Oral SRT2104 (2.0 g/day ) or matched placebo for 28 days, followed by a

crossover to the other treatment after a washout period.[10]

Key Efficacy Assessments:

Glycemic control (fasting plasma glucose, insulin, HbA1c, fructosamine).[6][9]

Lipid profile (total cholesterol, LDL, HDL, triglycerides).[11]

Vascular function (forearm blood flow).[6]

Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, and

laboratory parameters.[10][11]

Summary and Future Directions
SRT2104, as a SIRT1 activator, has shown some biological activity in clinical trials, particularly

in psoriasis and in modulating lipid profiles. However, its overall efficacy in the indications

studied to date appears to be modest and generally inferior to the current standard-of-care

treatments. In ulcerative colitis and type 2 diabetes, the compound did not demonstrate

clinically meaningful benefits.

The mixed results and, in some cases, lack of efficacy, highlight the challenges in translating

the broad biological roles of sirtuins into targeted therapeutic benefits.[12] While the safety

profile of SRT2104 was generally acceptable in these short-term studies, its pharmacokinetic

variability and modest clinical activity have likely contributed to the apparent halt in its clinical

development.[4][12]

Future research in the field of sirtuin activation may require the development of more potent

and specific activators, better patient selection strategies, or combination therapies to unlock

the full therapeutic potential of this pathway. For drug development professionals, the story of

SRT2104 serves as a valuable case study in the complexities of targeting fundamental cellular

processes for therapeutic intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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